molecular formula C17H21N3O4 B2732073 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1775356-27-8

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide

Cat. No. B2732073
CAS RN: 1775356-27-8
M. Wt: 331.372
InChI Key: KAQWABAAAIJHFL-UHFFFAOYSA-N
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Description

The molecule 2-{2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl}acetohydrazide contains a total of 32 bonds. There are 18 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 urea derivative, 1 N hydrazine, 1 imide, and 1 ether .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a spirocyclic core with multiple functional groups. It has a molecular formula of C16H19N3O5 and a molecular weight of 333.344.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide”:

Pharmaceutical Development

This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. Its unique spirocyclic structure may contribute to novel mechanisms of action, making it a candidate for drug development targeting various diseases, including cancer, neurological disorders, and infectious diseases .

Chemical Synthesis

In the field of organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its stable spirocyclic core can be used to construct diverse chemical entities, facilitating the development of new synthetic pathways and methodologies .

Material Science

Researchers are exploring the use of this compound in material science, particularly in the creation of advanced polymers and nanomaterials. Its unique chemical properties may enhance the performance and durability of materials used in electronics, coatings, and other high-tech applications.

Biological Studies

The compound is also utilized in biological research to study enzyme interactions and protein binding. Its structure allows it to act as a probe or inhibitor in biochemical assays, helping scientists understand the molecular mechanisms underlying various biological processes.

Agricultural Chemistry

In agricultural research, this compound is being investigated for its potential as a pesticide or herbicide. Its ability to interact with specific biological targets in pests or weeds could lead to the development of more effective and environmentally friendly agricultural chemicals .

Analytical Chemistry

Finally, the compound is used in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in various chemical analyses.

These diverse applications highlight the compound’s versatility and importance in scientific research across multiple disciplines.

Sigma-Aldrich Bio-Fount BenchChem Smolecule

Mechanism of Action

The mechanism of action for this compound is not specified in the current resources. Its biological activity, if any, would depend on its interactions with biological targets, which are not currently known .

properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-12-4-3-5-13(10-12)19(2)14(21)11-20-15(22)17(18-16(20)23)6-8-24-9-7-17/h3-5,10H,6-9,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQWABAAAIJHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide

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